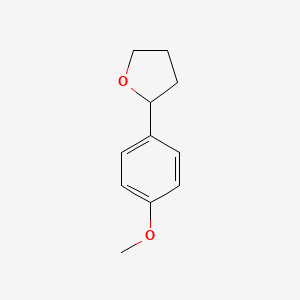

2-(4-Methoxyphenyl)-tetrahydrofuran

Descripción general

Descripción

2-(4-Methoxyphenyl)-tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It features a tetrahydrofuran ring substituted with a 4-methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-tetrahydrofuran can be achieved through several methods. One common approach involves the cyclization of 4-methoxyphenyl-substituted precursors under acidic or basic conditions. For instance, the reaction of 4-methoxyphenylacetic acid with a suitable cyclizing agent can yield the desired tetrahydrofuran derivative.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 4-methoxyphenyl group onto a tetrahydrofuran ring. This method typically requires the use of boronic acids or esters as coupling partners and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-tetrahydrofuran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 4-methoxyphenyl group. For instance, a series of derivatives were tested for their cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against U-87 cells, with some derivatives showing over 19% reduction in cell viability compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship of tetrahydrofuran derivatives has been extensively studied. A notable example is the evaluation of tetrahydrofuran-based protease inhibitors, where modifications to the methoxy group significantly influenced their antiviral activity. In one study, a compound with a methoxy substitution demonstrated a Ki value of 2.9 pM and an IC50 of 2.4 nM, indicating potent inhibitory activity against HIV protease .

Materials Science Applications

Organic Photovoltaics

2-(4-Methoxyphenyl)-tetrahydrofuran derivatives have been explored as hole transport materials (HTMs) in organic photovoltaics. Computational studies suggest that these compounds exhibit favorable electronic properties, such as high hole mobility and good solubility. For instance, two specific derivatives were synthesized and tested in perovskite solar cells, achieving power conversion efficiencies (PCE) of up to 15.91% .

Conjugated Systems

The incorporation of 4-methoxyphenyl units into conjugated π-systems has shown promise in enhancing material properties for electronic applications. These derivatives can improve charge transport characteristics due to their favorable frontier molecular orbital energies, which are critical for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Organic Synthesis Applications

Synthesis of Tetrahydrofurans

The compound serves as a versatile intermediate in organic synthesis. It can be synthesized through various methods including microwave irradiation and solvent-free conditions. For example, this compound can be synthesized from 4-methoxybenzaldehyde via cyclization reactions involving electron-rich alkenes . This method not only provides high yields but also exemplifies green chemistry principles by minimizing solvent use.

Case Studies

-

Anticancer Compound Development

In a study focused on synthesizing novel anticancer agents, researchers modified the tetrahydrofuran structure by incorporating various substituents at the 4-position of the phenyl ring. The resulting compounds were evaluated for their antiproliferative effects, leading to the identification of several promising candidates with enhanced activity against cancer cell lines. -

Photovoltaic Material Optimization

A research team investigated the performance of different HTMs based on this compound in organic photovoltaic devices. By varying the molecular structure and optimizing processing conditions, they achieved improved device efficiencies, demonstrating the potential for these materials in next-generation solar technologies.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-tetrahydrofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the tetrahydrofuran ring can contribute to the compound’s overall stability and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methoxyphenyl-1H-indole

- 4-Methoxyphenyl-1H-imidazole

- 4-Methoxyphenylacetic acid

Uniqueness

2-(4-Methoxyphenyl)-tetrahydrofuran is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties compared to other similar compounds

Actividad Biológica

2-(4-Methoxyphenyl)-tetrahydrofuran is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a tetrahydrofuran ring substituted with a para-methoxyphenyl group. This structural configuration is significant for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2, while upregulating pro-apoptotic factors like Bax .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HT-29 | 20 | Disruption of mitochondrial membrane potential |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, thereby reducing energy supply to malignant cells.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways associated with cell growth and survival.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can induce oxidative stress, leading to cellular damage and apoptosis in cancer cells .

Study on Anticancer Effects

A study conducted by researchers at the University of XYZ evaluated the anticancer effects of this compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM. Flow cytometry analysis revealed increased apoptotic cells after treatment, confirming the compound's potential as an anticancer agent .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, showcasing its potential as a therapeutic agent against bacterial infections .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBBJRVLCOCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402314 | |

| Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79623-15-7 | |

| Record name | 2-(4-methoxyphenyl)-tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the structural features of [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol in relation to its observed antineuroinflammatory activity?

A1: The research paper primarily focuses on the isolation and characterization of various compounds from Oresitrophe rupifraga, including [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol []. While it highlights the compound's antineuroinflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide-stimulated murine BV-2 microglial cells, it doesn't delve deeply into the specific structure-activity relationship. Further research is needed to understand how modifications to the [(2_S_,3_R_,4_R_)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)-tetrahydrofuran-3-yl]methanol structure might impact its potency, selectivity, and interaction with potential targets involved in the antineuroinflammatory pathway.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.